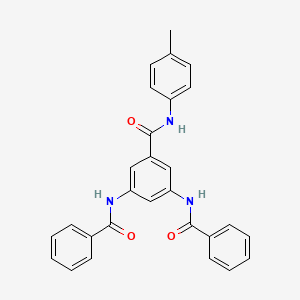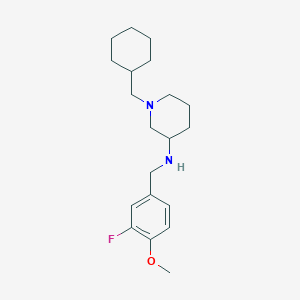
3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. This compound has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and angiogenesis.
Mechanism of Action
3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide exerts its inhibitory effects on MMPs by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving extracellular matrix proteins, which are necessary for tumor invasion and metastasis.
Biochemical and Physiological Effects:
In addition to its effects on MMPs, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects. This compound inhibits the production of inflammatory cytokines and reduces the formation of new blood vessels, which are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide has several advantages for use in lab experiments. It is a well-characterized compound, with a known mechanism of action and a high degree of potency. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide. One area of interest is the development of more potent and selective MMP inhibitors, which could have improved efficacy and reduced toxicity compared to this compound. Another area of interest is the investigation of this compound's effects on other biological processes, such as wound healing and tissue regeneration. Finally, this compound could potentially be used in combination with other anti-cancer agents to improve treatment outcomes.
Synthesis Methods
3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the condensation of 4-methylbenzoyl chloride with 3,5-diaminobenzoic acid, followed by the acylation of the resulting intermediate with benzoyl chloride. The final product is obtained after purification by crystallization.
Scientific Research Applications
3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide has been studied for its potential applications in cancer research, particularly in the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in tumor invasion and metastasis. This compound has been shown to inhibit the activity of MMPs, thereby reducing tumor growth and metastasis.
properties
IUPAC Name |
3,5-dibenzamido-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3/c1-19-12-14-23(15-13-19)29-28(34)22-16-24(30-26(32)20-8-4-2-5-9-20)18-25(17-22)31-27(33)21-10-6-3-7-11-21/h2-18H,1H3,(H,29,34)(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJPEOINSAVHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-methyl-N-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6027821.png)
![3-methoxy-1-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6027829.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6027866.png)
![ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate](/img/structure/B6027868.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6027879.png)
![methyl 5-{[1-(2-fluorobenzyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6027880.png)
![2-[(dimethylamino)methyl]-4-[1-(2-pyridin-3-ylethyl)-1H-imidazol-2-yl]phenol](/img/structure/B6027895.png)
![6-[4-(diethylamino)benzylidene]-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6027899.png)
![2-{1-benzyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6027902.png)
![2-ethyl-1-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B6027912.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole hydrochloride](/img/structure/B6027917.png)
![N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B6027931.png)
